methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

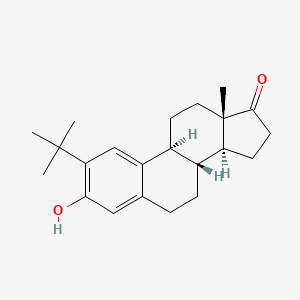

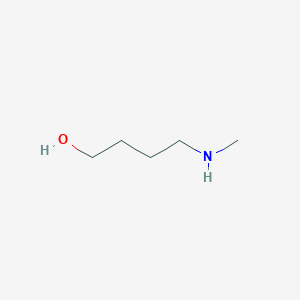

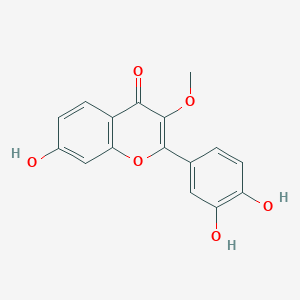

“Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C6H6N4O2 . It has a molecular weight of 166.14 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3 . Its canonical SMILES representation is COC(=O)N1C(=C(C=N1)C#N)N .Physical And Chemical Properties Analysis

“Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate” is a solid compound . It has a topological polar surface area of 93.9 Ų . The compound has one rotatable bond and its complexity, as computed by Cactvs, is 233 .Scientific Research Applications

Synthesis and Structural Analysis

- Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate derivatives have been explored for their synthesis processes and crystal structures. For example, one study detailed the synthesis and crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, revealing its potential for fungicidal and plant growth regulation activities (L. Minga, 2005).

Chemical Synthesis

- Various studies have focused on innovative synthesis methods for related compounds. For example, a green and efficient one-pot, four-component synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water is described, showcasing a catalyst-free, atom-economical method (A. M. Zonouz et al., 2012).

Corrosion Inhibition

- Some pyrazole derivatives, including those related to methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating significant reduction in corrosion rates (L. Herrag et al., 2007).

Biological and Pharmaceutical Research

- In the field of biological and pharmaceutical research, derivatives of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate have been synthesized and analyzed for various activities. For instance, some derivatives have been investigated for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential therapeutic applications (Ashraf S. Hassan et al., 2014).

Advanced Material Synthesis

- The compound has also found use in the synthesis of advanced materials. For example, it has been used in the preparation of novel fluorophores and inhibitors, demonstrating the versatility of this compound in material science applications (Yan‐Chao Wu et al., 2006).

Catalysis

- Additionally, the compound plays a role in catalysis. For instance, it has been involved in the green synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates using novel catalysts, highlighting its potential in enhancing eco-friendly chemical processes (B. Maleki & S. S. Ashrafi, 2014).

Viral Inhibition

- In virology research, derivatives of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate have been synthesized and evaluated for their anti-tobacco mosaic virus (TMV) activity, showing promising results in controlling viral infections in plants (D. Zhang et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

methyl 5-amino-4-cyanopyrazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAGGGNPYWRFJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C(=C(C=N1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406417 |

Source

|

| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |

CAS RN |

220131-57-7 |

Source

|

| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-9H-purin-2-yl]-1H-pyrazole-4-carboxylic acid amide](/img/structure/B1365990.png)

![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1365991.png)

![2,6-Difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1365992.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)